Cas no 1443980-24-2 (N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide)

N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide
- Benzenesulfonamide, N-ethyl-2,5-difluoro-N-methyl-
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- インチ: 1S/C9H11F2NO2S/c1-3-12(2)15(13,14)9-6-7(10)4-5-8(9)11/h4-6H,3H2,1-2H3
- InChIKey: CIYQMOAHQVDOIC-UHFFFAOYSA-N
- ほほえんだ: C1(S(N(CC)C)(=O)=O)=CC(F)=CC=C1F
N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-130044-0.5g |
N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide |
1443980-24-2 | 95% | 0.5g |
$557.0 | 2023-06-08 | |
TRC | E927345-100mg |
N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide |
1443980-24-2 | 100mg |
$ 275.00 | 2022-06-05 | ||
1PlusChem | 1P01A696-250mg |
N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide |
1443980-24-2 | 95% | 250mg |
$428.00 | 2025-03-04 | |
1PlusChem | 1P01A696-500mg |
N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide |
1443980-24-2 | 95% | 500mg |
$654.00 | 2025-03-04 | |
A2B Chem LLC | AV53482-100mg |
N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide |
1443980-24-2 | 95% | 100mg |
$297.00 | 2024-04-20 | |
Aaron | AR01A6HI-500mg |
N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide |
1443980-24-2 | 95% | 500mg |
$791.00 | 2025-02-09 | |
Enamine | EN300-130044-100mg |
N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide |
1443980-24-2 | 95.0% | 100mg |
$248.0 | 2023-09-30 | |
Aaron | AR01A6HI-100mg |
N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide |
1443980-24-2 | 95% | 100mg |
$366.00 | 2025-02-09 | |
Aaron | AR01A6HI-250mg |
N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide |
1443980-24-2 | 95% | 250mg |
$511.00 | 2025-02-09 | |
TRC | E927345-10mg |
N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide |
1443980-24-2 | 10mg |
$ 50.00 | 2022-06-05 |
N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamideに関する追加情報
Comprehensive Overview of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide (CAS No. 1443980-24-2)
N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide (CAS No. 1443980-24-2) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and material science. This sulfonamide derivative, characterized by its unique ethyl and methyl substitutions alongside difluoro groups, exhibits remarkable potential in various applications. Its molecular structure, combining aromatic and sulfonamide functionalities, makes it a subject of interest for researchers exploring novel bioactive molecules and advanced materials.
The compound's CAS number 1443980-24-2 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance. In recent years, the demand for fluorinated sulfonamides has surged due to their enhanced stability and bioavailability, particularly in drug development. Researchers are increasingly focusing on N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide as a potential intermediate for synthesizing targeted therapeutics, including enzyme inhibitors and receptor modulators. Its difluoro moiety, in particular, is known to improve metabolic resistance and binding affinity, making it a valuable scaffold in medicinal chemistry.
From an industrial perspective, N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide is also explored for its utility in advanced material synthesis. The incorporation of fluorine atoms into organic frameworks often enhances thermal stability and electronic properties, which are crucial for developing high-performance polymers and coatings. This aligns with the growing trend toward sustainable materials and green chemistry, where researchers seek eco-friendly alternatives with minimal environmental impact. The compound's versatility positions it as a candidate for innovative applications in electronics and nanotechnology.
One of the most frequently searched questions related to this compound is: "What are the applications of N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide in pharmaceuticals?" Current studies suggest its role as a building block for small-molecule drugs, particularly in oncology and neurology. The sulfonamide group is a well-known pharmacophore, often associated with antibacterial and anti-inflammatory properties. However, the addition of fluorine substituents in this derivative opens new avenues for optimizing drug potency and selectivity. This has led to increased interest in its structure-activity relationship (SAR) studies, a hot topic in modern drug discovery.
Another trending topic is the synthetic pathways for CAS No. 1443980-24-2. Organic chemists are investigating efficient methods to produce this compound with high yield and purity, often leveraging catalyzed reactions and microwave-assisted synthesis. These approaches align with the broader push for process optimization and cost-effective manufacturing in the chemical industry. Additionally, the compound's solubility and stability under various conditions are frequently studied, as these properties are critical for its practical application.
In summary, N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide (CAS No. 1443980-24-2) represents a multifaceted compound with promising applications in both life sciences and material engineering. Its unique chemical attributes, combined with the rising demand for fluorinated compounds, underscore its relevance in contemporary research. As scientific inquiries into its properties and uses continue to expand, this compound is poised to play a pivotal role in advancing innovation across multiple disciplines.
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